[2-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid
CAS No.: 1353985-87-1
Cat. No.: VC8234255
Molecular Formula: C13H22N2O3
Molecular Weight: 254.33 g/mol
* For research use only. Not for human or veterinary use.
![[2-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid - 1353985-87-1](/images/structure/VC8234255.png)
Specification
CAS No. | 1353985-87-1 |
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Molecular Formula | C13H22N2O3 |
Molecular Weight | 254.33 g/mol |
IUPAC Name | 2-[[2-[acetyl(cyclopropyl)amino]cyclohexyl]amino]acetic acid |
Standard InChI | InChI=1S/C13H22N2O3/c1-9(16)15(10-6-7-10)12-5-3-2-4-11(12)14-8-13(17)18/h10-12,14H,2-8H2,1H3,(H,17,18) |
Standard InChI Key | LDYPIASWPBFTSL-UHFFFAOYSA-N |
SMILES | CC(=O)N(C1CC1)C2CCCCC2NCC(=O)O |
Canonical SMILES | CC(=O)N(C1CC1)C2CCCCC2NCC(=O)O |
Introduction
Structural and Chemical Properties
[2-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid (molecular formula: ) features a molecular weight of 254.33 g/mol . The compound’s InChI key (LDYPIASWPBFTSL-UHFFFAOYNA-N) provides a unique identifier for its stereoisomeric configuration . Its structure integrates a cyclohexyl ring substituted with an acetylated cyclopropylamine group and an acetic acid moiety, creating a hybrid architecture that combines rigidity from the cyclohexane and cyclopropane rings with the flexibility of the amino-acetic acid chain.
Property | Value |
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Molecular Formula | |
Molecular Weight | 254.33 g/mol |
InChI Key | LDYPIASWPBFTSL-UHFFFAOYNA-N |
Storage Conditions | Not specified |
The compound’s synthesis and stability are influenced by its functional groups. The acetyl group may participate in hydrogen bonding, while the cyclopropane ring introduces steric strain, potentially affecting reactivity .
Synthesis and Manufacturing
The synthesis of [2-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid involves multi-step organic reactions, as inferred from analogous compounds. A patent describing the synthesis of 1-(aminomethyl)cyclohexylacetic acid (gabapentin) provides a relevant framework . Key steps include:
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Intermediate Formation: Cyclohexyl derivatives are functionalized with nitro groups, as seen in the preparation of 1-(nitromethyl)cyclohexyl acetic acid benzyl ester .
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Hydrogenation: Catalytic hydrogenation reduces nitro groups to amines. For example, palladium-on-carbon catalysts under normal pressure convert nitro intermediates to primary amines without lactam formation .
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Acetylation: Introduction of the acetyl-cyclopropyl-amino group likely occurs via nucleophilic substitution or condensation reactions, though specific details for this compound remain unpublished.
A generalized synthesis pathway is summarized below:
Step | Reaction | Conditions |
---|---|---|
1 | Nitro-group introduction | Alkylation/condensation |
2 | Hydrogenation of nitro to amine | , Pd/C, methanol |
3 | Acetylation and cyclopropane addition | Acetyl chloride, cyclopropylamine |
This methodology aligns with strategies used for structurally related compounds, such as D-α-aminocyclohexylacetic acid, where cyclohexyl-glycine derivatives are synthesized via similar hydrogenation and functionalization steps .
Future Research Directions
Further studies could explore:
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Synthetic Optimization: Developing one-pot synthesis routes to improve yield and purity.
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Biological Screening: Evaluating inhibitory activity against kinases or neurotransmitter receptors.
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Computational Modeling: Predicting binding modes using molecular docking simulations.
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Derivatization: Modifying the acetyl or cyclopropyl groups to enhance pharmacokinetic properties.
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